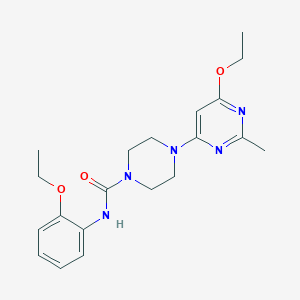

5-(2-甲氧基乙基)-1H-1,2,4-三唑-3-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

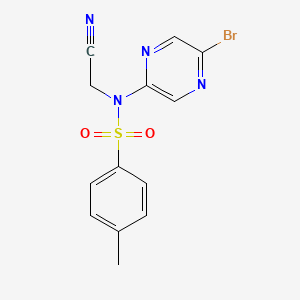

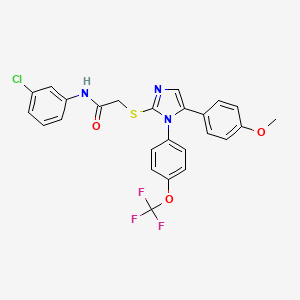

The compound “5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Sulfur (VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been used to prepare unsymmetrical sulfamides and was then applied to synthesize polysulfamides .Molecular Structure Analysis

The compound likely contains a 1,2,4-triazole ring, which is a ring structure consisting of three nitrogen atoms and two carbon atoms, with the nitrogen atoms in non-consecutive positions .Chemical Reactions Analysis

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) is a deoxofluorinating agent that is more thermally stable than DAST (diethylamino)sulfur trifluoride . It is effective for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to the corresponding gem-difluorides, and carboxylic acids to the trifluoromethyl derivatives .科学研究应用

功能化和合成应用

1,2,3-三唑的功能化:5-取代的1-[2-(三甲基甲硅烷基)乙氧基]甲基-1H-1,2,3-三唑是通过锂化反应制备的,然后进行亲电试剂加成。这证明了在生成各种取代的三唑时具有实用性,这些三唑可以脱保护得到4-取代的1H-1,2,3-三唑 (Holzer & Ruso, 1992).

核心构建的环加成反应:使用取代的乙烯基磺酰氟的(3+2)环加成反应通过迈克尔加成和SO2气体消除来创建吡唑或三唑核心,表明该化合物在创建杂环核心中的作用 (Kumara Swamy 等人,2022).

功能化异恶唑的合成:1-溴乙烯-1-磺酰氟,一种相关化合物,用于区域选择性合成5-磺酰氟异恶唑,突出了合成功能多样化异恶唑的潜力 (Leng & Qin, 2018).

化学修饰和反应

亲核和亲电取代:与目标化合物密切相关的2-苯基三唑1-氧化物被活化以进行亲核和亲电攻击,显示三唑核心中存在多种取代的可能性 (Begtrup & Holm, 1981).

Weinreb酰胺的合成:Deoxo-Fluor试剂是一种类似的化合物,已用于将羧酸转化为Weinreb酰胺,表明其在合成有用的酰胺衍生物中的作用 (Tunoori 等人,2000).

电合成应用

- 有机电合成:已经探索了氟离子介导的电合成用于各种含硫化合物和杂环化合物,证明了其在复杂有机合成过程中的用途 (Fuchigami & Inagi, 2020).

安全和危害

属性

IUPAC Name |

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3O3S/c1-12-3-2-4-7-5(9-8-4)13(6,10)11/h2-3H2,1H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPCKLVUQOIILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC(=NN1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2435060.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)

![N-(4-isopropylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435081.png)